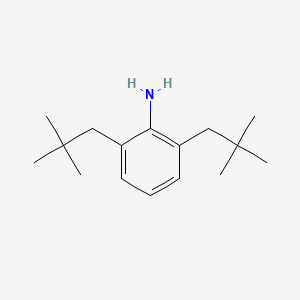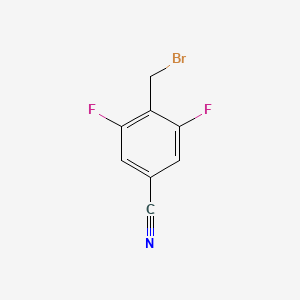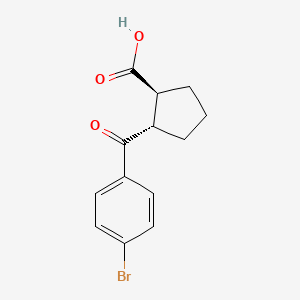
(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid
Vue d'ensemble
Description
(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid, also known as Br-CPCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in many physiological processes, including vision, taste, smell, and regulation of the immune system. Br-CPCA has been shown to selectively inhibit the activity of a specific type of GPCR, known as the M4 muscarinic receptor. In
Applications De Recherche Scientifique
Organic Synthesis and Chemistry
(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid and related compounds play a crucial role in organic synthesis and chemistry. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of brominated compounds in drug precursor synthesis (Qiu et al., 2009). Additionally, halogen···halogen interactions, including bromine, are critical in the design of cocrystals, which are essential for pharmaceutical development, demonstrating the compound's relevance in creating specific molecular architectures (Tothadi et al., 2013).
Environmental Impact and Fate
The presence and impact of brominated compounds, similar to (1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid, in the environment have been extensively studied. These studies include the occurrence, fate, and behavior of parabens (structurally related to bromobenzoyl compounds) in aquatic environments, indicating the persistence and ubiquity of such compounds in water bodies (Haman et al., 2015). Moreover, the formation of brominated dioxins and furans in fires and combustion presents an environmental concern, as these by-products are more stable and potentially more toxic than their parent compounds, underscoring the need for research on the environmental impact of brominated organic compounds (Zhang et al., 2016).
Material Science Applications
Compounds with bromobenzoyl groups have found applications in material science, particularly in the synthesis of polymers and adsorbents. For example, cyclodextrins containing brominated compounds have been used in chromatographic separations and wastewater treatment, showcasing the utility of brominated organics in enhancing material properties for environmental applications (Crini & Morcellet, 2002). This illustrates the compound's role in developing advanced materials with specific functions, including pollution control and separation technologies.
Propriétés
IUPAC Name |
(1S,2S)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWSRUFFHBCHO-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735675 | |
| Record name | (1S,2S)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid | |
CAS RN |
959123-24-1 | |
| Record name | (1S,2S)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1511815.png)

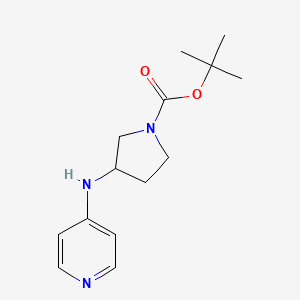

![4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-](/img/structure/B1511834.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1511835.png)
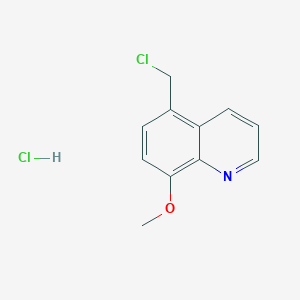

![5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride](/img/structure/B1511863.png)

